
1-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide
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Overview
Description
1-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H19N3OS2 and its molecular weight is 369.5. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 1-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide, and how can reaction yields be maximized?
- Methodology : The synthesis typically involves multi-step reactions, including coupling thiophene derivatives with pyrazine intermediates. Key steps include:
- Cyclopentane functionalization : Introduce the thiophen-2-yl group via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling .
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HCl) to link the cyclopentane-carboxylic acid to the pyrazine-methylamine intermediate .
- Optimization : Yield improvements require temperature control (0–60°C), solvent selection (DMF or THF), and purification via column chromatography or recrystallization .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR spectroscopy : Analyze 1H- and 13C-NMR to verify thiophene ring proton environments (δ 6.8–7.5 ppm) and cyclopentane backbone carbons .
- X-ray crystallography : Resolve stereochemistry and confirm dihedral angles between thiophene and pyrazine rings (e.g., angles <15° indicate planar interactions) .
- IR spectroscopy : Identify amide C=O stretches (~1650–1700 cm−1) and thiophene C-S vibrations (~600–700 cm−1) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Prioritize target-specific assays based on structural analogs:
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays, given pyrazine’s role in ATP-binding pocket interactions .
- Antimicrobial activity : Conduct microdilution assays against Gram-positive bacteria (e.g., S. aureus) due to thiophene’s membrane-disruption potential .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC50 calculations .
Q. How do solvent polarity and temperature affect the stability of this compound during storage?
- Methodology : Stability studies under varied conditions:
- Solvent selection : Store in anhydrous DMSO or dichloromethane to prevent hydrolysis of the amide bond .
- Temperature : Long-term stability at –20°C; avoid repeated freeze-thaw cycles .
- Monitoring : Use HPLC-PDA to track degradation products (e.g., free thiophene or cyclopentane fragments) .
Q. What computational tools predict the electronic interactions between thiophene and pyrazine moieties?
- Methodology : Density Functional Theory (DFT) calculations:
- HOMO-LUMO analysis : Evaluate electron-rich thiophene (donor) and electron-deficient pyrazine (acceptor) interactions using Gaussian 16 with B3LYP/6-31G(d) basis sets .
- Charge transfer : Map electrostatic potential surfaces to identify reactive sites for electrophilic/nucleophilic attacks .
Advanced Research Questions
Q. How can electronic effects of substituents on the pyrazine ring modulate reactivity in cross-coupling reactions?
- Methodology : Systematic substitution studies:
- Electron-withdrawing groups (EWGs) : Introduce –NO2 or –CN at pyrazine C-5 to enhance oxidative addition in Suzuki-Miyaura couplings .
- Steric effects : Compare coupling efficiency of 3-thiophene vs. bulkier aryl groups using kinetic monitoring (e.g., 1H-NMR reaction tracking) .
Q. What strategies resolve contradictions in reported synthetic yields for analogous compounds?
- Methodology : Critical analysis of reaction parameters:
- Byproduct identification : Use LC-MS to detect side products (e.g., over-alkylated cyclopentane) and adjust stoichiometry .
- Catalyst screening : Compare Pd(PPh3)4 vs. PdCl2(dppf) in C–S bond formations, optimizing ligand-to-metal ratios .
Q. How can machine learning models improve reaction condition prediction for scaled-up synthesis?
- Methodology : Integrate computational and experimental
- Dataset curation : Compile reaction parameters (solvent, catalyst, temperature) and yields from literature .
- Model training : Use random forest algorithms to predict optimal conditions; validate via microfluidic high-throughput experimentation .
Q. What advanced spectroscopic techniques elucidate dynamic conformational changes in solution?
- Methodology :
- 2D NOESY : Identify spatial proximity between cyclopentane and pyrazine protons to confirm folded conformations .
- Variable-temperature NMR : Monitor rotational barriers of the amide bond (e.g., coalescence temperature analysis) .
Q. How do non-covalent interactions (e.g., π-stacking) influence crystallization behavior?
- Methodology : Crystallography and Hirshfeld surface analysis:
- Crystal packing : Resolve intermolecular C–H⋯S interactions between thiophene moieties using Mercury software .
- Thermal analysis : Correlate DSC melting points with stacking efficiency (e.g., higher melting points indicate stronger π-π interactions) .
Properties
IUPAC Name |
1-thiophen-2-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c23-18(19(7-1-2-8-19)16-6-4-12-25-16)22-13-14-17(21-10-9-20-14)15-5-3-11-24-15/h3-6,9-12H,1-2,7-8,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQQTZBDMFSHRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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